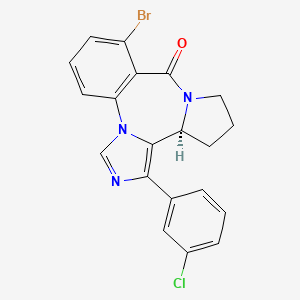
4-Ethylphthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylphthalonitrile is an organic compound with the molecular formula C10H7N2 It is a derivative of phthalonitrile, characterized by the presence of an ethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Ethylphthalonitrile can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with hydroxylamine hydrochloride to form 4-ethylbenzaldoxime, which is then dehydrated using phosphorus oxychloride to yield 4-ethylbenzonitrile. This intermediate is further reacted with sodium cyanide in the presence of a catalyst to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the ammoxidation of 4-ethyltoluene. This process is carried out at high temperatures (around 480°C) in the presence of a vanadium oxide-antimony oxide catalyst in a fluidized bed reactor .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethylphthalonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Sodium methoxide and other strong nucleophiles are used under basic conditions.
Major Products Formed:
Oxidation: 4-Ethylbenzoic acid.
Reduction: 4-Ethylbenzylamine.
Substitution: Various substituted phthalonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethylphthalonitrile has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of novel pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-ethylphthalonitrile involves its interaction with various molecular targets. In chemical reactions, the nitrile group can undergo hydrolysis to form amides or carboxylic acids, which can further participate in various biochemical pathways. The ethyl group enhances its reactivity and solubility in organic solvents, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Phthalonitrile: The parent compound, which lacks the ethyl group.
4-Methylphthalonitrile: Similar structure but with a methyl group instead of an ethyl group.
4-Propylphthalonitrile: Contains a propyl group instead of an ethyl group.
Uniqueness: 4-Ethylphthalonitrile is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties. This makes it more reactive in certain substitution reactions compared to its methyl and propyl counterparts. Additionally, the ethyl group enhances its solubility in organic solvents, making it more suitable for various industrial applications .
Eigenschaften
IUPAC Name |
4-ethylbenzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-8-3-4-9(6-11)10(5-8)7-12/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHVUMLZFIOVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336325.png)



![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)




![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)


